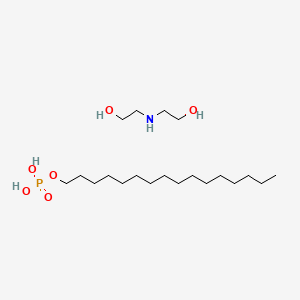
Diethanolamine cetyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethanolamine cetyl phosphate is a chemical compound with the molecular formula C20H46NO6P. It is commonly used as a stabilizer in various personal care products, including skin care and hair care products, due to its anti-static properties . This compound helps maintain the stability of product formulations and ensures even distribution of components.
Méthodes De Préparation
Diethanolamine cetyl phosphate can be synthesized through the reaction of diethanolamine with cetyl phosphate. The reaction typically involves the neutralization of diethanolamine with cetyl phosphate under controlled conditions. The process may involve maintaining specific temperatures and pH levels to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Diethanolamine cetyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Diethanolamine cetyl phosphate has several scientific research applications:
Chemistry: It is used as a stabilizer in various chemical formulations to ensure the stability and uniformity of the products.
Biology: It is used in biological research to study the effects of anti-static agents on cellular processes.
Medicine: It is used in the formulation of pharmaceutical products to enhance their stability and effectiveness.
Mécanisme D'action
The mechanism of action of diethanolamine cetyl phosphate involves its interaction with the molecular targets in the formulation. It acts as a stabilizer by preventing the aggregation of particles and ensuring even distribution of components. This helps maintain the stability and effectiveness of the product .
Comparaison Avec Des Composés Similaires
Diethanolamine cetyl phosphate can be compared with other similar compounds, such as:
Cocamide diethanolamine: Used as a foaming agent and emulsifier in personal care products.
Diethanolamine oleth-3 phosphate: Used as a surfactant and emulsifier in various formulations.
Lauramide diethanolamine: Used as a foam booster and viscosity enhancer in personal care products.
This compound is unique due to its specific anti-static properties and its ability to stabilize formulations effectively.
Propriétés
Numéro CAS |
61693-41-2 |
|---|---|
Formule moléculaire |
C20H46NO6P |
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |
Clé InChI |
GKKMCECQQIKAHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Numéros CAS associés |
65138-84-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)
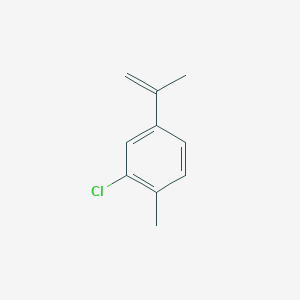


![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
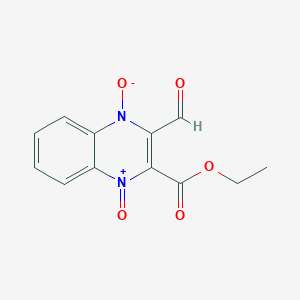
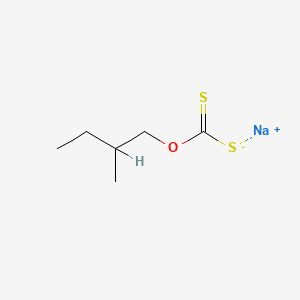

![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
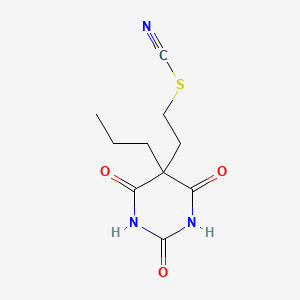


![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)
